5-Bromo-4-hydroxypyridine-3-sulfonic acid
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Overview
Description
5-Bromo-4-hydroxypyridine-3-sulfonic acid is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 4th position, and a sulfonic acid group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxypyridine-3-sulfonic acid typically involves the bromination of 4-hydroxypyridine-3-sulfonic acid. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-hydroxypyridine-3-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-hydroxypyridine-3-sulfonic acid.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of 5-bromo-4-pyridone-3-sulfonic acid.
Reduction: Formation of 4-hydroxypyridine-3-sulfonic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-hydroxypyridine-3-sulfonic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydroxypyridine-3-sulfonic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and sulfonic acid group can enhance its binding affinity and specificity towards certain targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxypyridine-3-sulfonic acid
- 5-Bromo-3-hydroxypyridine
- 3-Sulfonic acid pyridine derivatives
Uniqueness
5-Bromo-4-hydroxypyridine-3-sulfonic acid is unique due to the combination of the bromine atom, hydroxyl group, and sulfonic acid group on the pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the bromine atom can enhance its reactivity in substitution reactions, while the sulfonic acid group can improve its solubility in aqueous environments.
Properties
Molecular Formula |
C5H4BrNO4S |
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Molecular Weight |
254.06 g/mol |
IUPAC Name |
5-bromo-4-oxo-1H-pyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H4BrNO4S/c6-3-1-7-2-4(5(3)8)12(9,10)11/h1-2H,(H,7,8)(H,9,10,11) |
InChI Key |
QGTIIDMIGQGGLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Br)S(=O)(=O)O |
Origin of Product |
United States |
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